molecular formula C8H12F4O B1595483 (1,1,2,2-Tetrafluoroethoxy)cyclohexane CAS No. 456-63-3

(1,1,2,2-Tetrafluoroethoxy)cyclohexane

Cat. No.: B1595483
CAS No.: 456-63-3
M. Wt: 200.17 g/mol
InChI Key: DKMSBDIJYXIGEB-UHFFFAOYSA-N
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Description

(1,1,2,2-Tetrafluoroethoxy)cyclohexane is a chemical compound with the molecular formula C8H12F4O. It is known for its unique structural properties, which include a cyclohexane ring bonded to a tetrafluoroethoxy group. This compound is of interest in various fields of scientific research due to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,2,2-Tetrafluoroethoxy)cyclohexane typically involves the reaction of cyclohexanol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction can be represented as follows:

[ \text{Cyclohexanol} + \text{Tetrafluoroethylene} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and advanced purification techniques is crucial to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,1,2,2-Tetrafluoroethoxy)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction could produce cyclohexanol.

Scientific Research Applications

(1,1,2,2-Tetrafluoroethoxy)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (1,1,2,2-Tetrafluoroethoxy)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares the tetrafluoroethoxy group but differs in its overall structure and properties.

    Cyclohexyl 1,1,2,2-tetrafluoroethyl ether: Similar in structure but with different functional groups attached to the cyclohexane ring.

Uniqueness

(1,1,2,2-Tetrafluoroethoxy)cyclohexane is unique due to its specific combination of a cyclohexane ring and a tetrafluoroethoxy group. This combination imparts distinctive chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,1,2,2-tetrafluoroethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F4O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSBDIJYXIGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196569
Record name (1,1,2,2-Tetrafluoroethoxy)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-63-3
Record name Ether, cyclohexyl 1,1,2,2-tetrafluoroethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1,2,2-Tetrafluoroethoxy)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,1,2,2-Tetrafluoroethoxy)cyclohexane
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(1,1,2,2-Tetrafluoroethoxy)cyclohexane
Reactant of Route 3
(1,1,2,2-Tetrafluoroethoxy)cyclohexane
Reactant of Route 4
(1,1,2,2-Tetrafluoroethoxy)cyclohexane
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(1,1,2,2-Tetrafluoroethoxy)cyclohexane
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(1,1,2,2-Tetrafluoroethoxy)cyclohexane

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